Archaeosine

Übersicht

Beschreibung

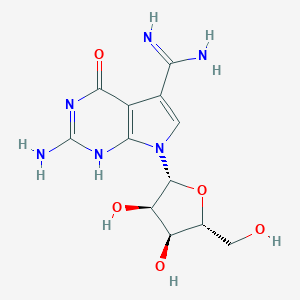

Archaeosine is a structurally complex modified nucleoside found quasi-universally in the transfer ribonucleic acid (tRNA) of Archaea. It is located at position 15 in the dihydrouridine loop, a site not modified in any tRNA outside the Archaea. This compound is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique structure is thought to play a crucial role in stabilizing the tRNA structure, particularly in thermophilic archaea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of archaeosine involves a two-step process. The first step is the replacement of the guanine base with 7-cyano-7-deazaguanine (preQ0) by this compound tRNA-guanine transglycosylase (ArcTGT). The second step involves the modification of preQ0 to this compound by this compound synthase .

Industrial Production Methods

Currently, there are no industrial production methods for this compound, as it is primarily studied within the context of archaeal tRNA. The synthesis is typically carried out in a laboratory setting using the aforementioned enzymatic processes .

Analyse Chemischer Reaktionen

Types of Reactions

Archaeosine undergoes several types of chemical reactions, including:

Substitution Reactions: The initial step in this compound biosynthesis involves the substitution of guanine with preQ0.

Amidation Reactions: The conversion of preQ0 to this compound involves the amidation of a nitrile group to form a formamidine group.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is incorporated into the tRNA at position 15 .

Wissenschaftliche Forschungsanwendungen

Structural Role in tRNA Stability

Archaeosine is located at position 15 in archaeal tRNA and is essential for maintaining the three-dimensional structure of tRNA. Studies have shown that this compound contributes significantly to the stability of tRNA, particularly in thermophilic organisms like Thermococcus kodakarensis. The absence of this compound leads to a temperature-sensitive phenotype, indicating its vital role in thermal stability and proper folding of tRNA molecules .

Table 1: Impact of this compound on tRNA Stability

| Organism | Effect of this compound Absence | Observed Phenotype |

|---|---|---|

| Thermococcus kodakarensis | Strong temperature-sensitive phenotype | Reduced growth at high temperatures |

| Methanosarcina mazei | No detectable phenotype | Normal growth across temperatures |

Synthesis Pathway Insights

The synthesis of this compound involves multiple enzymatic steps. The initial step introduces a preQ0 base into tRNA via the enzyme ArcTGT. Subsequently, ArcS transfers lysine to preQ0, forming preQ0-Lys as an intermediate. Finally, RaSEA catalyzes the conversion of preQ0-Lys to this compound . Understanding this biosynthetic pathway is crucial for exploring genetic modifications and synthetic biology applications.

Table 2: Key Enzymes in this compound Synthesis

| Enzyme | Function | Organism |

|---|---|---|

| ArcTGT | Introduces preQ0 base into tRNA | Various Archaea |

| ArcS | Transfers lysine to preQ0 | Euryarchaeota |

| RaSEA | Converts preQ0-Lys to this compound | Various Archaea |

Biotechnological Applications

The unique properties of this compound make it a candidate for various biotechnological applications:

- Synthetic Biology : By manipulating the this compound biosynthesis pathway, researchers can engineer organisms with enhanced thermal stability for industrial processes.

- Biomarker Development : this compound's presence can serve as a biomarker for identifying archaeal species in environmental samples, aiding in microbial ecology studies.

- Gene Therapy : Modified nucleotides like this compound may enhance the stability and efficacy of RNA-based therapeutics.

Case Study 1: Thermophilic Enzyme Activity

Research on Thermococcus kodakarensis demonstrated that deletion of genes involved in this compound synthesis resulted in significant growth deficiencies at elevated temperatures. This study highlighted the importance of this compound in maintaining enzyme activity under extreme conditions .

Case Study 2: Comparative Genomics

A comparative genomics study revealed that while many Crenarchaeota lack homologs of ArcS, they still possess G+ modifications through alternative pathways. This finding underscores the evolutionary diversity in archaeal tRNA modifications and their implications for understanding evolutionary relationships among archaea .

Wirkmechanismus

Archaeosine stabilizes the tRNA structure through several distinct mechanisms. Its formamidine group, which carries a formal positive charge, interacts with the backbone phosphates of the tRNA, enhancing the stability of the tRNA tertiary structure . This stabilization is particularly important in thermophilic archaea, where high temperatures can destabilize nucleic acid structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of both this compound and queuosine.

Uniqueness

This compound is unique to the Archaea domain and is specifically found at position 15 in the dihydrouridine loop of tRNA. This specific modification is not found in any tRNA outside the Archaea, highlighting its uniqueness and importance in the stability of archaeal tRNA .

Biologische Aktivität

Archaeosine (G+), a modified nucleoside found in the transfer RNA (tRNA) of archaea, plays a crucial role in stabilizing tRNA structure and function. This article explores the biological activity of this compound, focusing on its synthesis, structural implications, and physiological effects in various archaeal species.

Overview of this compound

This compound is located at position 15 of many archaeal tRNAs and is synthesized from the precursor 7-cyano-7-deazaguanine (preQ0) through a series of enzymatic reactions. The key enzymes involved in this process include this compound tRNA guanine transglycosylase (ArcTGT) and this compound synthase (ArcS). The presence of this compound is particularly significant in thermophilic archaea, where it contributes to the stability of tRNA under extreme temperatures.

Synthesis Pathway

The synthesis of this compound involves multiple steps:

- Base Exchange : ArcTGT catalyzes the exchange of guanine at position 15 with preQ0.

- Lysine Transfer : ArcS facilitates the transfer of L-lysine to preQ0, forming preQ0-Lys15.

- Final Modification : A radical S-adenosyl-L-methionine enzyme converts preQ0-Lys15 into G+15.

This pathway is essential for the proper functioning of tRNA in archaea, especially those inhabiting high-temperature environments.

Stability Enhancement

Research indicates that this compound enhances the structural stability of tRNA molecules. A study on Thermococcus kodakarensis demonstrated that the absence of this compound led to a temperature-sensitive phenotype, highlighting its role in maintaining tRNA integrity under stress conditions . The stabilization effect is attributed to:

- Coulombic Interactions : The positively charged formamidine group in this compound interacts with the negatively charged backbone phosphates, strengthening the tRNA structure.

- Levitt Base Pair Formation : this compound participates in forming critical base pairs that are vital for tRNA's tertiary structure .

Physiological Effects

The biological activity of this compound extends beyond structural support; it also influences cellular fitness and growth under varying environmental conditions. In Thermococcus kodakarensis, mutants lacking this compound exhibited reduced growth rates at elevated temperatures, suggesting that this modification is crucial for survival in thermophilic habitats .

Comparative Studies

Comparative studies between different archaeal species have revealed variations in the impact of this compound on tRNA stability:

| Species | Phenotype without this compound | Observations |

|---|---|---|

| Thermococcus kodakarensis | Temperature-sensitive | Significant growth impairment at high temperatures |

| Methanosarcina mazei | No detectable phenotype | This compound loss does not affect growth significantly |

This table illustrates that while this compound is critical for some species, others may have compensatory mechanisms that mitigate its absence.

Case Studies

- Temperature Sensitivity in Thermococcus kodakarensis :

- Functional Analysis in Methanosarcina mazei :

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMQXWCOMFJRLS-RPKMEZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318234 | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148608-52-0 | |

| Record name | Archaeosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Archaeosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.